N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide
Description
N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a piperidine moiety, and a carboxamide group
Properties
IUPAC Name |
N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-20(12-22-21(26)15-8-9-18-19(11-15)28-14-27-18)23-16-5-4-10-24(13-16)17-6-2-1-3-7-17/h1-3,6-9,11,16H,4-5,10,12-14H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNRIRVAZZCRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)NC(=O)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂), alkyl halides, and various nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperidine moiety.
Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Biological Studies: It can be used in studies to understand its biological activity, including its effects on cell signaling pathways and gene expression.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzodioxole ring may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-[2-oxo-1-phenylpiperidin-3-yl] sulfonamides: These compounds share the piperidine moiety and have similar pharmacological properties.
Indole Derivatives: Compounds containing the indole ring system, which also exhibit a wide range of biological activities.
Piperidine Derivatives: A broad class of compounds that include various substituted piperidines with diverse pharmacological applications.
Uniqueness
N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of its benzodioxole ring, piperidine moiety, and carboxamide group. This unique structure allows it to interact with multiple molecular targets, potentially leading to a broad spectrum of biological activities and applications in medicinal chemistry and pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
